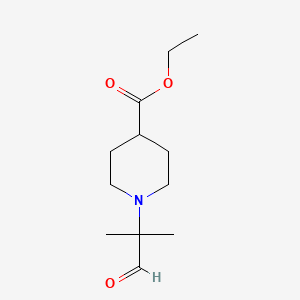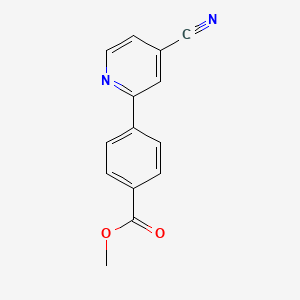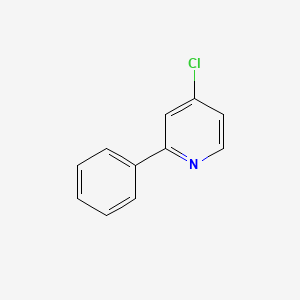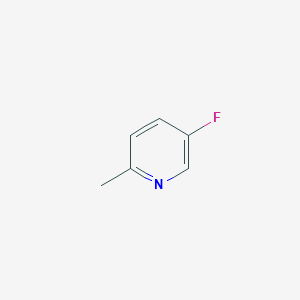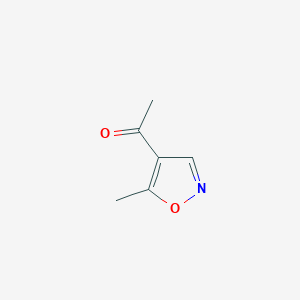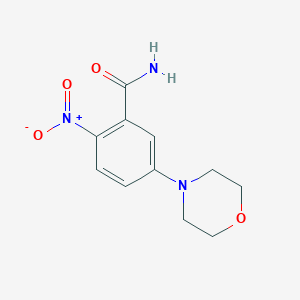
5-Morpholino-2-nitrobenzenecarboxamide
Vue d'ensemble
Description
5-Morpholino-2-nitrobenzenecarboxamide is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 . It is used for research purposes, particularly in proteomics research .
Synthesis Analysis
The synthesis of morpholines, such as 5-Morpholino-2-nitrobenzenecarboxamide, has seen significant advancements. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 5-Morpholino-2-nitrobenzenecarboxamide consists of a morpholine ring attached to a nitrobenzene ring via a carboxamide linkage . Morpholines are six-membered heterocyclic compounds containing two heteroatoms, oxygen and nitrogen .Applications De Recherche Scientifique
Proteomics Research
5-Morpholino-2-nitrobenzenecarboxamide: is utilized in proteomics research as a specialty chemical. Its molecular structure allows for its application in the study of protein expression and function, aiding in the identification of proteins and understanding their interactions within biological systems .
Developmental Biology
In developmental biology, morpholino compounds are employed to investigate gene function during the development of organisms. They are particularly useful in selectively targeting zygotic RNAs without affecting maternal RNAs coded by the same gene, which is crucial for studying early developmental stages .
Nucleic Acid Biosensors
Morpholino-based nucleic acid biosensors benefit from the high specificity and sensitivity of morpholinos for nucleic acid detection. These biosensors are applied in genotyping, gene-expression studies, disease diagnosis, and drug discovery, leveraging the unique properties of morpholinos for precise molecular recognition .
Gene Expression Studies
Morpholinos, including those similar to 5-Morpholino-2-nitrobenzenecarboxamide , are key tools in gene expression studies. They are used to knock down gene function by binding to complementary target mRNAs and preventing their translation or splicing, which is essential for functional genomics and therapeutic research .
Molecular Biology Applications
In molecular biology, morpholinos are used to modulate gene expression and study the genetic mechanisms underlying various biological processes. They serve as antisense oligomers that can alter RNA activity upon hybridization, providing insights into gene regulation and expression .
Chemical Synthesis
5-Morpholino-2-nitrobenzenecarboxamide: plays a role in the chemical synthesis of morpholino nucleosides. These nucleosides are synthesized through condensation reactions and are important for creating modified oligonucleotides with potential therapeutic applications .
Propriétés
IUPAC Name |
5-morpholin-4-yl-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-11(15)9-7-8(1-2-10(9)14(16)17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAJYPRJHNYASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377099 | |
| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholino-2-nitrobenzenecarboxamide | |
CAS RN |
404009-38-7 | |
| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


